![molecular formula C26H26N4O2S B2656863 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide CAS No. 1242866-95-0](/img/no-structure.png)

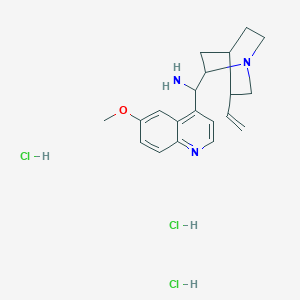

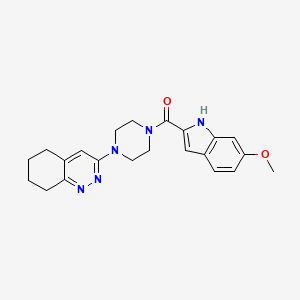

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Efficient Synthesis Methods : Novel synthesis routes for pyrido[4,3-d]pyrimidines and related compounds have been developed, highlighting their potential in creating pharmacologically active molecules. Such methodologies could be applicable to the synthesis and modification of the compound of interest for enhanced biological activity or specificity (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Anticancer and Anti-angiogenic Properties : Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications. This indicates that structurally related compounds, including the one , may possess similar bioactivities and could be explored for cancer therapy applications (Kambappa et al., 2017).

Antimicrobial Activity : The development of new pyridothienopyrimidines and pyridothienotriazines with proven in vitro antimicrobial activities highlights the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents. These findings suggest that the compound , due to its structural similarities, might also be explored for antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid, which is then coupled with N-(2-phenylethyl)piperidine-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "phenylacetic acid", "thiophene-2-carboxylic acid", "piperidine", "2-phenylethylamine", "ethyl chloroformate", "triethylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 4-(4-chlorophenylamino)thiophene-2-carboxylic acid by reacting 4-chloro-2-nitroaniline with thiophene-2-carboxylic acid in the presence of sodium borohydride and acetic acid.", "Step 2: Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid by reacting 4-(4-chlorophenylamino)thiophene-2-carboxylic acid with piperidine and ethyl chloroformate in the presence of triethylamine.", "Step 3: Synthesis of N-(2-phenylethyl)piperidine-3-carboxylic acid by reacting phenylacetic acid with 2-phenylethylamine in the presence of hydrochloric acid and sodium bicarbonate.", "Step 4: Coupling of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid with N-(2-phenylethyl)piperidine-3-carboxylic acid in the presence of triethylamine and ethyl acetate to form the final product." ] } | |

CAS-Nummer |

1242866-95-0 |

Molekularformel |

C26H26N4O2S |

Molekulargewicht |

458.58 |

IUPAC-Name |

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C26H26N4O2S/c31-24(27-14-13-18-8-3-1-4-9-18)20-12-7-15-30(16-20)26-28-22-21(19-10-5-2-6-11-19)17-33-23(22)25(32)29-26/h1-6,8-11,17,20H,7,12-16H2,(H,27,31)(H,28,29,32) |

InChI-Schlüssel |

BUKCAYKYXXVFBS-UHFFFAOYSA-N |

SMILES |

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2656780.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide](/img/structure/B2656787.png)

![5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2656789.png)

![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)

![2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2656797.png)